L-Serine,N-acetyl-N-methyl-(9ci)
Description
L-Serine, N-acetyl-N-methyl-(9CI) is a chemically modified derivative of the naturally occurring amino acid L-serine. The compound features two substitutions on the nitrogen atom of the amino group: an acetyl (-COCH₃) and a methyl (-CH₃) group. These modifications alter its physicochemical properties, such as lipophilicity and metabolic stability, making it distinct from the parent amino acid.
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-[acetyl(methyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(9)7(2)5(3-8)6(10)11/h5,8H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
SPWLLTVIZKVQJG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N(C)[C@@H](CO)C(=O)O |
Canonical SMILES |
CC(=O)N(C)C(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of N-acetyl-N-methyl-L-serine derivatives involves:
- Protection or modification of the amino group of L-serine to prevent racemization.
- Formation of methyl esters or amides to activate the carboxyl group.
- Amidation with appropriate amines.
- Methylation of hydroxyl groups or amino groups as required.
The key challenge is to maintain the chiral integrity of the serine moiety while achieving high yield.
Preparation of N-Acetyl-L-Serine Methyl Ester
One common precursor is N-acetyl-L-serine methyl ester, prepared by acetylation of L-serine methyl ester hydrochloride using acetic acid and coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of triethylamine in dichloromethane at low temperatures (0–20°C) for around 5 hours. Purification is typically done by silica gel chromatography using methanol/ethyl acetate mixtures as eluents. This method yields colorless oils with good purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acetylation | L-serine methyl ester hydrochloride, Acetic acid, DCC, Triethylamine, DCM, 0–20°C, 5 hours | N-acetyl-L-serine methyl ester, high purity, good yield |
Methylation to Obtain N-Acetyl-N-methyl Derivative
The hydroxyl group of the serinamide intermediate is methylated to form the N-acetyl-N-methyl derivative. Methylation is typically performed using methyl iodide and silver oxide or alternative methylating agents under controlled conditions to avoid side reactions. However, methyl iodide is hazardous and low boiling, prompting the search for safer methylation methods.
Alternative methylation strategies include:
Protection and Deprotection Strategies
To prevent racemization and side reactions, protection of amino and hydroxyl groups is commonly employed:
- N-Benzyloxycarbonyl (Cbz) protection of amino groups.
- Trityl protection of hydroxyl groups to minimize nucleophilic attack.
- Boc (tert-butyloxycarbonyl) protection as an alternative amino protecting group.
These protecting groups are introduced before methylation and removed after the desired modifications are complete. However, these methods increase the number of synthetic steps and complexity.
Comparative Summary of Preparation Methods
| Method/Patent Reference | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Direct amidation of D-serine (Choi et al.) | Amidation with benzylamine at reflux, no protection | Simple reagents | Low yield (27%), racemization (2:1 enantiomer mix) |
| Acetylation + amidation + methylation (US 5,773,475) | Acetylation, amidation at -78°C, methylation with methyl iodide | Good chiral purity | Low yield (36%), requires low temp, column chromatography |
| Use of N-acetyl-D-serine methyl ester + benzylamine (present invention) | Amidation at RT with 2 equiv benzylamine, methylation | High yield (83%), high chiral purity (96%), mild conditions | Requires methylation step optimization |
| Protection with trityl or Boc groups (US 8,093,426, US 8,598,386) | Protect amino and hydroxyl groups before methylation | Minimizes racemization | Complex multi-step synthesis |
| Resolution of racemic mixtures (US 8,796,488) | Uses DL-serine and expensive resolving agents | Allows use of racemic starting material | Expensive, multi-step, low atom economy |
Data Table: Typical Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Chiral Purity (%) | Notes |
|---|---|---|---|---|
| Acetylation | L-serine methyl ester hydrochloride, Acetic acid, DCC, Triethylamine, DCM, 0–20°C, 5 h | ~80-85 | High | Colorless oil product |
| Amidation | N-acetyl-L-serine methyl ester, Benzylamine (2 equiv), Non-nucleophilic base, RT to 40°C, 12 h | 75-83 | 96 | Higher temp reduces purity |
| Methylation | Methyl iodide, Silver oxide or alternatives, controlled temp | 70-85 | Maintained | Safety concerns with methyl iodide |
Chemical Reactions Analysis
Types of Reactions
L-Serine, N-acetyl-N-methyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of (2S)-2-[acetyl(methyl)amino]-3-oxopropanoic acid.
Reduction: Formation of (2S)-2-[acetyl(methyl)amino]-3-hydroxypropanoic alcohol.
Substitution: Formation of various derivatives depending on the substituent used.
Scientific Research Applications
Neuroprotective Properties
L-Serine is recognized for its neuroprotective effects, particularly in the context of neurological disorders. It plays a crucial role in neurotransmitter synthesis and has been shown to activate glycine receptors, which are involved in neuroprotection and anti-inflammatory responses. Research indicates that L-serine supplementation can improve outcomes in conditions such as epilepsy and Alzheimer's Disease (AD) by mitigating neurotoxicity and enhancing cognitive functions .
Case Study: Alzheimer's Disease
A study demonstrated that L-serine treatment reduced neurofibrillary tangles—hallmarks of Alzheimer's pathology—and decreased amyloid-beta production in animal models. The treatment group exhibited improved performance in behavioral tests compared to control groups, indicating potential therapeutic benefits for AD patients .
Role in One-Carbon Metabolism
L-Serine is integral to one-carbon metabolism, which is essential for nucleotide synthesis and cellular proliferation. It serves as a precursor for glycine and D-serine, influencing various metabolic pathways. Research has shown that L-serine can enhance the viability of neural progenitor cells (NPCs) by promoting healthy metabolic flow, while D-serine can induce apoptosis under certain conditions .
Metabolic Pathway Insights
Studies have highlighted the contrasting effects of L-serine and D-serine on NPCs. While L-serine promotes differentiation and survival, D-serine appears to hinder these processes by activating apoptotic pathways. This underscores the importance of L-serine in maintaining cellular health within the central nervous system .
Potential Therapeutic Applications
Given its biochemical properties, L-serine has potential therapeutic applications beyond neurological disorders. Its involvement in lipid synthesis and neurotransmitter regulation positions it as a candidate for treating metabolic disorders and possibly even certain cancers.
Example: Neuroblastoma Treatment
In vitro studies on neuroblastoma cell lines have shown that L-serine supplementation can rescue cells from D-serine-induced cytotoxicity, suggesting its protective role against certain cancer therapies that rely on inducing apoptosis . This highlights L-serine's dual role as both a metabolic substrate and a protective agent.
Implications in Drug Development
The regulatory role of L-serine in modulating D-serine levels through serine racemase presents opportunities for drug development targeting NMDA receptor-related pathways. By understanding how L-serine influences D-serine synthesis and degradation, researchers can design drugs that manipulate these pathways to treat conditions like schizophrenia or neurodegenerative diseases .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Neuroprotection | Improves cognitive functions in AD; reduces neurotoxicity |
| One-Carbon Metabolism | Essential for nucleotide synthesis; supports NPC viability |
| Therapeutic Potential | Protective against D-serine-induced apoptosis; potential use in metabolic disorders and cancer therapies |
| Drug Development | Modulates NMDA receptor activity; targets serine racemase for therapeutic interventions |
Mechanism of Action
The mechanism of action of L-Serine, N-acetyl-N-methyl- (9CI) involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. Additionally, its acetyl and methyl groups can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
N-Oleoyl-L-Serine: The long unsaturated oleoyl chain (C18:1) renders this compound highly lipophilic, suitable for interactions with lipid membranes or carriers . L-Serine, O-ethyl-, ethyl ester: The dual ester groups significantly boost lipophilicity, making it ideal for prodrug strategies to improve oral bioavailability .
Metabolic Stability Target Compound: The N-acetyl and N-methyl groups may protect the amino group from enzymatic degradation, extending its half-life in biological systems. L-Alanine, N-(cyanomethyl)-, ethyl ester: The nitrile group and ester linkages could confer resistance to peptidases, useful in stable peptide analogs .
Therapeutic and Research Applications Target Compound: While direct clinical data are lacking, its structural features suggest utility in drug delivery systems or as a co-agonist in neurological disorders, akin to L-serine’s role in GRIN-related disorders . N-Oleoyl-L-Serine: Implicated in lipid metabolism and endocannabinoid-like signaling pathways due to its fatty acid moiety . L-Serine, N-(2-aminoethyl)-O-methyl-: The aminoethyl side chain enables conjugation with other molecules, useful in antibody-drug conjugates or biosensors .
Research Findings and Implications
- L-Serine in Therapeutics : Evidence from GRIN-related disorder studies shows that L-serine improves seizure frequency and behavior, but modified derivatives like N-acetyl-N-methyl-L-serine may offer enhanced pharmacokinetics .
- Enzymatic Compatibility : Homology modeling in M. tuberculosis suggests that serine derivatives with bulky N-substituents (e.g., acetyl-methyl) may interfere with bacterial serine biosynthesis enzymes, hinting at antimicrobial applications .
- Synthetic Utility : Esterified derivatives (e.g., ethyl esters) are frequently used in peptide synthesis to protect reactive groups, as seen in benzylpenicillin derivatives .
Q & A
Q. Table 1: Analytical Validation Data
| Parameter | Value | Source |
|---|---|---|
| LOQ (µmol/L) | 0.3–1.3 | |
| Within-day CV (%) | 1.8–2.1 | |
| Linearity (r²) | 0.99 (up to 333.3 µmol/L) |
Advanced: What experimental designs are recommended to investigate the role of L-Serine,N-acetyl-N-methyl-(9ci) in neurotransmitter metabolism modulation?
Methodological Answer:
In vitro models using brain slices or neuronal cell cultures are ideal. Key steps include:
- Dose-Response Studies: Test concentrations from 1–100 µM to assess dose-dependent effects on neurotransmitters (e.g., taurine, glycine).
- Isotopic Labeling: Use ¹³C-labeled L-serine to trace metabolic incorporation into downstream products.
- Extracellular Fluid Analysis: Employ microdialysis paired with HPLC to quantify neurotransmitter flux, as demonstrated in avian models .
Critical Consideration: Control for confounding factors like pH shifts or competing metabolic pathways.
Advanced: How should researchers address discrepancies in recovery rates and reproducibility when analyzing L-Serine,N-acetyl-N-methyl-(9ci) using chiral chromatography?
Methodological Answer:
Discrepancies often arise from matrix effects or column degradation. Mitigation strategies include:
- Internal Standardization: Use stable isotope-labeled analogs (e.g., d₃-L-serine) to normalize recovery .
- Column Conditioning: Pre-equilibrate columns with mobile phase containing 0.1% trifluoroacetic acid to maintain reproducibility (CV <6.6% between-day) .
- Batch Validation: Analyze calibration curves daily to detect performance drift.
Data Reconciliation Example: If recovery drops below 80%, re-extract samples with protein precipitation (e.g., acetonitrile) to remove interferents .
Advanced: What strategies are effective for elucidating the metabolic pathways involving L-Serine,N-acetyl-N-methyl-(9ci) in age-related neurological disorders?
Methodological Answer:
Multi-omics integration is critical:
- Transcriptomics: Identify dysregulated serine biosynthesis genes (e.g., PHGDH, PSAT1) in pre-frail elderly cohorts .
- Metabolomics: Pair CSF analysis with pathway enrichment tools (e.g., KEGG) to map acetylated serine derivatives.
- Animal Models: Use aged rodents to correlate behavioral phenotypes (e.g., cognitive decline) with tissue-specific metabolite levels.
Validation: Cross-reference findings with clinical data on L-serine supplementation trials in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
